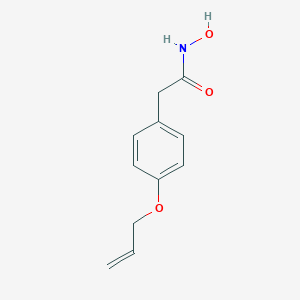
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a propenyloxy group and an acetohydroxamic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide typically involves the reaction of 4-hydroxybenzeneacetic acid with allyl bromide in the presence of a base to form 4-(2-propenyloxy)benzeneacetic acid. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted benzeneacetohydroxamic acid derivatives.
Applications De Recherche Scientifique
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxamic acid moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the propenyloxy group can interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetohydroxamic acid: Lacks the propenyloxy group, making it less hydrophobic.
4-Hydroxybenzeneacetohydroxamic acid: Contains a hydroxyl group instead of a propenyloxy group, affecting its reactivity and solubility.
4-(2-Methoxy)benzeneacetohydroxamic acid: Has a methoxy group instead of a propenyloxy group, altering its chemical properties.
Uniqueness
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is unique due to the presence of the propenyloxy group, which enhances its hydrophobicity and allows for specific interactions with biological targets. This makes it a valuable compound for research in various fields .
Propriétés
Numéro CAS |
14794-61-7 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h2-6,14H,1,7-8H2,(H,12,13) |
Clé InChI |
YVHMVAPVYRFIOA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
SMILES canonique |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Key on ui other cas no. |
14794-61-7 |
Synonymes |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















